methyl 6-bromo-1-chloroisoquinoline-4-carboxylate
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Overview
Description
Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring, along with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-1-chloroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the bromination and chlorination of isoquinoline derivatives, followed by esterification. The reaction conditions often require the use of brominating and chlorinating agents such as bromine and thionyl chloride, respectively. The esterification step can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding quinoline derivatives or reduction reactions to remove halogen atoms.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Various substituted isoquinoline derivatives.
Oxidation Products: Quinoline derivatives.
Reduction Products: Dehalogenated isoquinoline derivatives.
Hydrolysis Products: Isoquinoline-4-carboxylic acid.
Scientific Research Applications
Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-bromo-1-chloroisoquinoline-4-carboxylate depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the ester group can influence its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Methyl 6-bromoisoquinoline-4-carboxylate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Methyl 1-chloroisoquinoline-4-carboxylate: Lacks the bromine atom, leading to different chemical and biological properties.
Methyl isoquinoline-4-carboxylate: Lacks both halogen atoms, resulting in distinct reactivity and applications.
Uniqueness: Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these halogens with the isoquinoline core and ester group makes it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
2751621-10-8 |
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Molecular Formula |
C11H7BrClNO2 |
Molecular Weight |
300.5 |
Purity |
90 |
Origin of Product |
United States |
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